n-(2,4-Dimethoxybenzylidene)benzenesulfonamide
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Overview
Description
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO4S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase, leading to a decrease in cellular proliferation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethylphenyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(NE)-N-[(2,4-dimethoxyphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-9-8-12(15(10-13)20-2)11-16-21(17,18)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+ |
InChI Key |
ICQSLCBDRUHEMW-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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